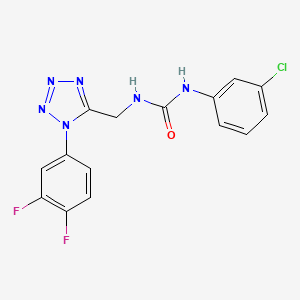

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Descripción

This compound is a urea derivative featuring a 3-chlorophenyl group attached to the urea moiety and a tetrazole ring substituted with a 3,4-difluorophenyl group via a methylene bridge. The structure combines electron-withdrawing substituents (chloro and difluoro) on aromatic rings, which are critical for modulating physicochemical properties such as solubility, stability, and intermolecular interactions. For instance, substituents on the phenyl rings and tetrazole moiety significantly influence crystallinity and thermal stability .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2N6O/c16-9-2-1-3-10(6-9)20-15(25)19-8-14-21-22-23-24(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNOXYIDFDXRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

Coupling Reaction: The tetrazole derivative is then coupled with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The chlorophenyl and difluorophenyl groups can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of corresponding oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tetrazole ring and halogenated phenyl groups enhances its binding affinity and specificity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural features and properties of the target compound with related urea-tetrazole derivatives from the evidence:

*Molecular weights estimated using formula-based calculations.

Key Observations :

Substituent Effects on Melting Points: The 2,4-difluorophenyl analog () exhibits a notably high melting point (268–270°C), likely due to enhanced symmetry and strong intermolecular dipole interactions from the electron-withdrawing difluoro groups . In contrast, the 3-chlorophenyl analog (melting point 166–168°C) has lower thermal stability, possibly due to reduced symmetry or weaker packing efficiency.

Synthetic Yields :

- Yields for urea-tetrazole derivatives in range from 56% to 98%, with chloro-substituted phenyl groups (e.g., 3-chlorophenyl) showing lower yields (56%) compared to trifluoromethyl-substituted analogs (98%) . This suggests steric or electronic challenges in synthesizing chloro-substituted derivatives.

- The thiazole-piperazine urea derivatives in exhibit higher yields (85–88%), likely due to optimized synthetic routes for complex heterocycles .

However, this flexibility might reduce crystallinity, as seen in lower melting points for flexible derivatives .

Electron-Withdrawing Groups :

- Trifluoromethyl and bromo substituents () enhance molecular weight and polarizability, which could improve binding affinity in biological systems but may also reduce solubility .

Research Implications and Limitations

- Gaps in Data : The absence of specific biological activity or solubility data for the target compound limits direct functional comparisons. Studies on similar compounds suggest that electron-withdrawing groups enhance receptor binding in hypoglycemic or kinase inhibition assays, but this remains speculative without experimental validation .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Prepare 3,4-difluorophenyltetrazole via cycloaddition of sodium azide with nitriles under acidic conditions (e.g., HCl/ZnCl₂).

- Step 2 : Alkylation of the tetrazole nitrogen with a chloromethyl intermediate, followed by coupling with 3-chlorophenyl isocyanate to form the urea backbone .

- Optimization : Use anhydrous tetrahydrofuran (THF) as a solvent and triethylamine as a base to enhance nucleophilicity. Reaction yields (56–90%) are sensitive to temperature (room temperature to 60°C) and stoichiometric ratios (1:1.2 for isocyanate:amine) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., 3-chlorophenyl protons at δ 7.2–7.8 ppm; tetrazole CH₂ at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Identify urea C=O stretches (~1650–1700 cm⁻¹) and tetrazole N-H/N=N vibrations (~1450 cm⁻¹) .

- LC-MS : Confirm molecular weight (expected [M+H]⁺ ~422.8 Da) and purity (>95%) .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC₅₀ determination) .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors (e.g., PPARγ) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl and tetrazole rings influence its pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Replace 3,4-difluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance logP (measured via HPLC), improving membrane permeability .

- Metabolic Stability : Incubate with liver microsomes; fluorinated groups reduce oxidative metabolism (t₁/₂ > 2 hrs vs. <0.5 hrs for non-fluorinated analogs) .

- SAR Studies : Compare analogs (e.g., 3-chloro vs. 4-chloro substitution) to correlate structure with solubility (measured by shake-flask method) and bioavailability .

Q. What computational methods can predict binding affinities to target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding between urea carbonyl and kinase hinge region) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Models : Train regression models on IC₅₀ data from analogs to predict activity for novel derivatives (R² > 0.7) .

Q. How can contradictions in activity data from different in vitro assays be resolved?

- Methodological Answer :

- Assay Validation : Replicate experiments with controls (e.g., staurosporine for cytotoxicity) and standardized protocols (e.g., ATP concentration in kinase assays) .

- Off-Target Profiling : Use kinome-wide selectivity panels (e.g., DiscoverX) to identify non-specific binding .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map downstream pathways affected by the compound .

Q. What strategies improve solubility and bioavailability given its structural features?

- Methodological Answer :

- Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility (tested via phase solubility diagrams) .

- Prodrug Design : Introduce ester moieties on the tetrazole ring (hydrolyzed in vivo) to increase logD from 2.1 to 1.5 .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release (in vitro release > 80% over 72 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.